molecular formula C10H15NO B12334059 4-[(1S)-1-aminobutyl]phenol

4-[(1S)-1-aminobutyl]phenol

Cat. No.: B12334059
M. Wt: 165.23 g/mol
InChI Key: RRGAECZKODLMST-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-1-aminobutyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminobutyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butylamine derivative. The reaction typically requires a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This method utilizes a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminobutyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitrophenols, Bromophenols

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminobutyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, which enhances its reactivity with biological molecules. The butylamine group can interact with enzymes and receptors, potentially modulating their activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

4-[(1S)-1-aminobutyl]phenol can be compared with other phenolic compounds, such as:

Uniqueness

The presence of the butylamine group in this compound makes it unique compared to other phenolic compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3/t10-/m0/s1

InChI Key

RRGAECZKODLMST-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)O)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.